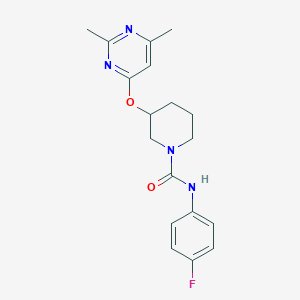
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including condensation reactions, characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). For instance, novel piperidine derivatives have been synthesized and shown significant biological activities, suggesting a detailed and careful approach to the synthesis of complex molecules like the one .
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography provide detailed information about the molecular geometry, confirming the structure of synthesized compounds (Sanjeevarayappa et al., 2015). These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for predicting its interactions with biological targets.
Chemical Reactions and Properties
Compounds similar to "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide" participate in various chemical reactions, displaying properties like DNA cleavage and anti-angiogenic activities (Kambappa et al., 2017). These properties are influenced by the presence of electron-donating and withdrawing groups, indicating the compound's potential as an anticancer agent by affecting angiogenesis and interacting with DNA.
科学的研究の応用
1. Central Nervous System (CNS) Applications
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, due to its structural features, may be involved in CNS activity. The functional chemical groups in such compounds, including piperidine and carboxamide, have been linked to a range of CNS effects, from depression and euphoria to convulsion. These effects are important for the synthesis of novel CNS-acting drugs, offering potential in treating CNS disorders while minimizing adverse effects like addiction or dependence commonly associated with many CNS drugs (Saganuwan, 2017).
2. Synthesis of N-Heterocycles
The compound's structure, containing piperidine, plays a significant role in the synthesis of N-heterocycles. Chiral sulfinamides are essential in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being particularly crucial over the last two decades. This underscores the relevance of piperidine structures in creating structurally diverse N-heterocycles, which are the backbone of many natural products and therapeutically relevant compounds (Philip et al., 2020).
3. Antitubercular Activity
The structural features, specifically the pyrimidin-4-yl and carboxamide groups, have been associated with significant antitubercular activity. These structures have been explored for their efficacy against various strains of Mycobacterium tuberculosis, offering a basis for the rational design of new leads for antitubercular compounds (Asif, 2014).
4. Ligand Synthesis for D2-like Receptors
Compounds with phenyl piperidine as a pharmacophoric group are critical in synthesizing ligands for D2-like receptors, which are pivotal in treating certain psychiatric disorders. The presence of the piperidine group can influence the binding affinity and selectivity, underscoring the compound's potential in developing antipsychotic agents (Sikazwe et al., 2009).
特性
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBECROZOZOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


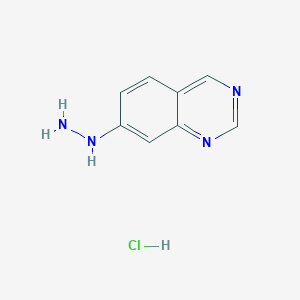
![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)
![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)
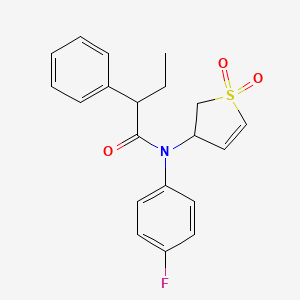
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)
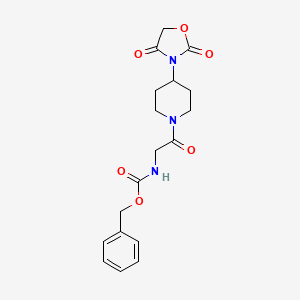



![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)
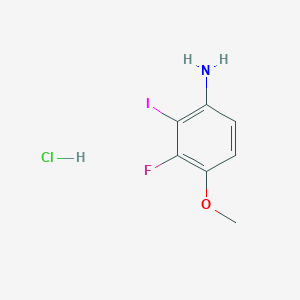
![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)